

Long-Acting Injectable Antiretrovirals: A Comparative Guide to Efficacy

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The landscape of HIV-1 treatment is continually evolving, with long-acting injectable antiretrovirals emerging as a significant advancement. These agents offer the potential for improved adherence and patient convenience compared to daily oral therapies. This guide provides an objective comparison of the efficacy of two prominent long-acting injectable agents: Cabotegravir, an integrase strand transfer inhibitor (INSTI), and Lenacapavir, a first-in-class capsid inhibitor. The information presented is supported by data from key clinical trials to aid in research and development efforts.

Comparative Efficacy of Long-Acting Injectable Antiretrovirals

The following table summarizes the efficacy data from pivotal clinical trials for Cabotegravir (in combination with Rilpivirine) and Lenacapavir.



Drug (Class)	Clinical Trial	Dosing Regimen	Key Efficacy Outcome	Population
Cabotegravir (INSTI) + Rilpivirine (NNRTI)	ATLAS-2M	600 mg CAB + 900 mg RPV every 8 weeks	94.3% virologically suppressed (HIV- 1 RNA <50 copies/mL) at Week 48.[1]	Virologically suppressed adults with HIV-1
FLAIR	600 mg CAB + 900 mg RPV every 4 weeks	93.6% virologically suppressed (HIV- 1 RNA <50 copies/mL) at Week 48.[2]	Virologically suppressed adults with HIV-1	
LATITUDE	Cabotegravir + Rilpivirine every 4 weeks	Superior viral suppression compared to standard oral ART in patients with adherence challenges.[3]	Adults with a history of ART adherence challenges	_
Lenacapavir (Capsid Inhibitor)	CAPELLA	927 mg every 26 weeks (after oral lead-in) + optimized background regimen	83% achieved virologic suppression (HIV-1 RNA <50 copies/mL) at Week 52.[4]	Heavily treatment- experienced adults with multi- drug resistant HIV-1

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key experiments cited in this guide.

ATLAS-2M (NCT03299049)



- Study Design: A Phase 3b, randomized, open-label, multicenter, non-inferiority study.[1]
- Participants: Virologically suppressed (HIV-1 RNA <50 copies/mL) adults with HIV-1 infection
 on a stable antiretroviral regimen.[1]
- Intervention: Participants were randomized to receive intramuscular injections of Cabotegravir and Rilpivirine every 8 weeks or every 4 weeks.[1]
- Primary Endpoint: The proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Week 48.[5]
- Virologic Suppression Assessment: Plasma HIV-1 RNA levels were measured at baseline, and at specified intervals throughout the study. Virologic failure was defined as two consecutive plasma HIV-1 RNA measurements ≥200 copies/mL.[5]

FLAIR (NCT02938520)

- Study Design: A Phase 3, randomized, open-label, multicenter, non-inferiority study.[2][6]
- Participants: Antiretroviral therapy-naïve adults with HIV-1. Participants first received 20 weeks of oral induction therapy with dolutegravir/abacavir/lamivudine.[2]
- Intervention: Virologically suppressed participants were randomized to either continue the oral regimen or switch to an oral lead-in of Cabotegravir and Rilpivirine for 4 weeks, followed by monthly intramuscular injections.[2]
- Primary Endpoint: The proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Week 48.[7]
- Virologic Suppression Assessment: HIV-1 RNA levels were monitored at screening, randomization, and regular intervals. Confirmed virologic failure was defined as two consecutive viral load measurements ≥200 copies/mL.[7]

CAPELLA (NCT04150068)

Study Design: A Phase 2/3, randomized, placebo-controlled, double-blind, multicenter study.



- Participants: Heavily treatment-experienced adults with multi-drug resistant HIV-1 and a detectable viral load.
- Intervention: Participants were randomized to receive oral Lenacapavir or placebo for 14 days, in addition to their failing regimen. Subsequently, all participants received subcutaneous Lenacapavir every 26 weeks with an optimized background regimen.[4]
- Primary Endpoint: The proportion of participants with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the functional monotherapy period.
- Virologic Suppression Assessment: Plasma HIV-1 RNA was measured at screening, baseline, and various time points throughout the study to assess the virologic response to treatment.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and processes.

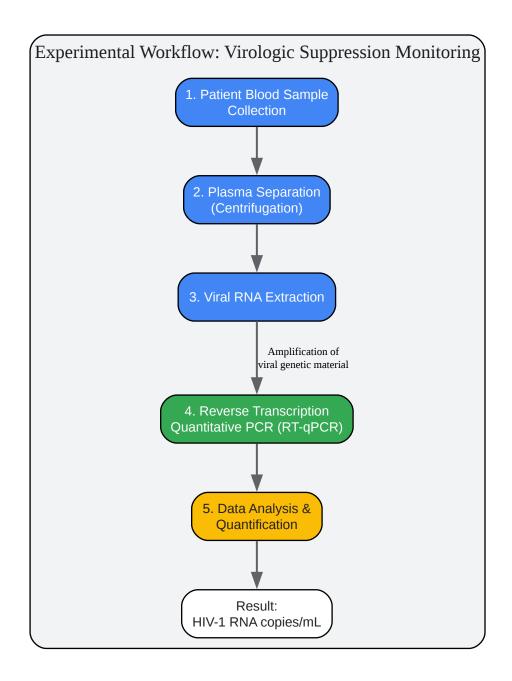


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Mechanism of HIV Integrase Inhibition.

The diagram above illustrates the lifecycle of HIV within a host CD4+ T-cell. Integrase inhibitors, such as Cabotegravir, act at the integration step, preventing the viral DNA from being incorporated into the host cell's genome, thereby halting the replication process.[8][9][10]





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Workflow for HIV-1 Viral Load Determination.

This workflow outlines the key steps involved in quantifying HIV-1 viral load from a patient's blood sample in a clinical trial setting. This process is fundamental to assessing the efficacy of antiretroviral therapies by measuring the amount of virus in the blood.[11][12]



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